N-[1-(4-Chlorophenyl)propyl]-N'-(2,5-dimethylphenyl)urea is a 1,3-disubstituted urea derivative that has been identified as a potential inhibitor of cholesterol acyltransferase (ACAT). [ [] ] ACAT is an intracellular enzyme that catalyzes the esterification of cholesterol, playing a crucial role in cholesterol metabolism and storage. [ [] ] Inhibition of ACAT has been proposed as a therapeutic strategy for treating hypercholesterolemia and atherosclerosis. [ [] ]
Synthesis Analysis
The synthesis of N-[1-(4-chlorophenyl)propyl]-N'-(2,5-dimethylphenyl)urea can be achieved through a reaction between an amine and an isocyanate. [ [] ] Specifically, 1-(4-chlorophenyl)propylamine (general formula R2-NH-X, where R2 represents a nitro group and X is an oxygen or sulfur atom) is reacted with 2,5-dimethylphenyl isocyanate (general formula R1-N=C=O). [ [] ] The isocyanate can be prepared in situ from corresponding reagents. [ [] ] Following the formation of the 1,3-disubstituted urea with a nitro group at the R2 position, it can be further treated with hydrogen in the presence of a palladium catalyst to reduce the nitro group to an amino group. [ [] ]
Mechanism of Action
N-[1-(4-chlorophenyl)propyl]-N'-(2,5-dimethylphenyl)urea has been suggested to act as an inhibitor of ACAT, although the precise mechanism of action remains to be elucidated. [ [] ] It is likely that the molecule interacts with the active site of ACAT, interfering with its catalytic function and thereby reducing the esterification of cholesterol. [ [] ] Further studies are needed to investigate the specific binding interactions, kinetic parameters, and structural features contributing to its inhibitory activity.
Applications
The primary application of N-[1-(4-chlorophenyl)propyl]-N'-(2,5-dimethylphenyl)urea identified in the provided literature is its potential use as an ACAT inhibitor for research purposes. [ [] ] Exploring its efficacy, selectivity, and safety profile in relevant in vitro and in vivo models could contribute to the development of novel therapeutic strategies for hypercholesterolemia and atherosclerosis.
Compound Description: N-(2,6-dimethylphenyl)-N'-[3-(1-methylethylamino)propyl]urea (Wy-42,362) is an effective antiarrhythmic agent demonstrated in various canine cardiac arrhythmia models. [] It elevates ventricular fibrillation threshold voltage and reverts ouabain-induced, 24- and 48-hour post coronary artery ligation-induced ventricular arrhythmias, and aconitine-induced atrial arrhythmias. [] The compound lacks anticholinergic or CNS-stimulant activity. [] Its mechanism of action is believed to be class I, involving depression of cardiac impulse conduction and fast Na+ channel conductance. []
Compound Description: This compound was synthesized in an attempt to create 2,5-diketo-1,2,3,4,5,6,7,8-octahydro-quinazoline. [] It has a melting point of 290-292°C and is formed through the condensation of cyclohexanedione-(1,3), o-chlorobenzaldehyde, and urea in ethanol in the presence of acid. []
meso-2,5-diallylpyrrolidinyl ureas
Compound Description: These are a class of compounds used as substrates in palladium-catalyzed carboamination reactions to synthesize bicyclic ureas. [] This method allows for the construction of complex structures with multiple stereocenters, leading to molecules like batzelladine and merobatzelladine alkaloids. []
Relevance: This class of compounds, particularly the example with a p-chlorophenyl N-aryl substituent (compound 7c in the paper), emphasizes the utilization of Pd-catalyzed carboamination for constructing six-membered cyclic ureas. [] Although N-[1-(4-chlorophenyl)propyl]-N'-(2,5-dimethylphenyl)urea already possesses a cyclic urea moiety, this research highlights potential synthetic strategies for creating more complex structures with similar functionalities using palladium catalysis.
Compound Description: SB 200646A is the first reported selective 5-HT2C/2B over 5-HT2A receptor antagonist. [] It demonstrates efficacy in blocking the effects of 1-(3-chlorophenyl)piperazine (mCPP) induced hypolocomotion and hypophagia in rats, behaviors associated with 5-HT2C receptor activation. [] This suggests a potential role for SB 200646A in treating anxiety. []
Compound Description: RB 101 is a complete inhibitor of the enkephalin-catabolizing enzymes. [] Administering RB 101 induces naloxone-reversible antinociception in rat tail-flick and mouse hot-plate tests, indicating its effect on pain perception at both spinal and supraspinal levels. []
Relevance: While structurally different from N-[1-(4-chlorophenyl)propyl]-N'-(2,5-dimethylphenyl)urea, the research on RB 101 highlights the role of cholecystokinin B (CCKB) antagonists in potentiating the antinociceptive effects of endogenous enkephalins. [] This finding suggests the potential of exploring combinations of CCKB antagonists with compounds like N-[1-(4-chlorophenyl)propyl]-N'-(2,5-dimethylphenyl)urea for managing pain, particularly if it exhibits any analgesic properties.
Compound Description: DOI is a preferential 5-HT2A/C receptor agonist. [] Microinjection of DOI into the ventrolateral orbital cortex (VLO) of rats with spared nerve injury (SNI)-induced neuropathic pain significantly depressed allodynia. [] This effect was blocked by selective 5-HT2A/C and 5-HT2A receptor antagonists, suggesting that 5-HT2A receptors in the VLO play a role in mediating antiallodynia. []
Relevance: Although not directly related structurally to N-[1-(4-chlorophenyl)propyl]-N'-(2,5-dimethylphenyl)urea, DOI is included as its research highlights the antinociceptive effects mediated by 5-HT2 receptors. [] This suggests the potential value of investigating whether N-[1-(4-chlorophenyl)propyl]-N'-(2,5-dimethylphenyl)urea exhibits any interactions with 5-HT receptors or possesses analgesic properties.
Compound Description: BMS-289948 is an orally active gamma-secretase inhibitor that effectively reduces both brain and plasma beta-amyloid (Abeta) in APP-YAC mice. [] This reduction is dose-dependent and occurs rapidly, reaching maximum effect within 3 hours. [] These findings suggest BMS-289948 could potentially be used as a treatment for Alzheimer's disease. []
Compound Description: BMS-299897 is another orally active gamma-secretase inhibitor, similar to BMS-289948, demonstrating dose-dependent reduction of beta-amyloid (Abeta) in APP-YAC mice and guinea pigs. [] It effectively reduces Abeta concentrations in cortical, cerebrospinal fluid, and plasma without affecting CSF levels of alpha-sAPP. [] These results suggest a potential therapeutic use for BMS-299897 in Alzheimer's disease. []
Compound Description: These are half-sandwich ruthenium(II) complexes investigated for their antitumor and antibacterial activity. [] The complexes with X = Br or I exhibited moderate activity against epithelial colorectal adenocarcinoma (Caco-2) and hepatocellular carcinoma (HepG2) cell lines, while those with X = Cl were inactive. [] Notably, complexes with X = Br or I showed better selectivity towards tumor cells compared to the anticancer drug 5-fluorouracil (5-FU). [] Some of these complexes also demonstrated activity against methicillin-resistant S. aureus. []
Compound Description: GF109203X is a potent and selective inhibitor of protein kinase C (PKC). [] It blocks the (+)-pentazocine-mediated enhancement of amphetamine-stimulated [3H]dopamine release in rat striatal slices, suggesting the involvement of PKC in sigma2-receptor-mediated regulation of the dopamine transporter. []
Compound Description: This compound exhibits high affinity for serotonin2C (5HT2C) receptors and stimulates the turnover of inositol 1,4,5-triphosphate. [] In rats, it elicits behavioral signs of 5-HT2C receptor agonism, such as hypomotility, which is reversed by a 5-HT2C receptor antagonist. [] Ro 60-0175/ORG 35030 also shows activity in animal models of obsessive-compulsive disorder (OCD) and depression, suggesting its potential therapeutic use for these conditions. []
Relevance: While structurally different from N-[1-(4-chlorophenyl)propyl]-N'-(2,5-dimethylphenyl)urea, Ro 60-0175/ORG 35030 highlights the importance of targeting 5-HT2C receptors for treating OCD and depression. [] This could inform research into potential interactions of N-[1-(4-chlorophenyl)propyl]-N'-(2,5-dimethylphenyl)urea with 5-HT receptors and its possible effects on mood and anxiety-related behaviors.
Compound Description: Similar to Ro 60-0175/ORG 35030, Ro 60-0332/ORG 35035 exhibits high-affinity binding to 5-HT2C receptors and stimulates inositol 1,4,5-triphosphate turnover. [] It also demonstrates activity in various animal models of OCD and depression, suggesting therapeutic potential for these conditions. [] Notably, it shows reduced anxiogenic effects compared to other 5-HT2C agonists. []
Relevance: Like Ro 60-0175/ORG 35030, Ro 60-0332/ORG 35035 emphasizes the relevance of 5-HT2C receptor agonism in treating OCD and depression. [] Although structurally distinct from N-[1-(4-chlorophenyl)propyl]-N'-(2,5-dimethylphenyl)urea, this compound's activity provides insight into potential applications of molecules interacting with the serotonergic system, particularly the 5-HT2C receptor subtype.
2,5-di[(3-dihydroxymethylsilyl)propyl]hydroquinone (M1') and 2,5-di[(3-dihydroxymethylsilyl)propyl]benzoquinone (M2')
Compound Description: These two monomers are key components in the synthesis of a highly soluble, perfect 2,5-dipropyl (alternate hydro- and benzo-) quinone-bridged ladder poly(methylsiloxane). [] Their charge transfer interaction, combined with silanol hydrogen bonding, forms a supramolecular ladder assembly template that directs the formation of the ladder polymer. []
1,3-disubstituted ureas
Compound Description: This class of compounds, specifically those with various R1 and R2 substituents as described in the paper, demonstrate the ability to inhibit acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in intracellular cholesterol esterification. []
Relevance: This broad class of compounds shares the urea core structure with the target compound, N-[1-(4-chlorophenyl)propyl]-N'-(2,5-dimethylphenyl)urea. The research emphasizes the diverse pharmacological potential of ureas based on their substituents. The variation in R1 and R2 groups in these 1,3-disubstituted ureas highlights how modifications at these positions can lead to compounds with varying biological activity, in this case, ACAT inhibition. []
5-methoxytryptamine
Compound Description: This compound acts as a potent agonist at both 5-HT2C receptors in the chicken proventriculus and 5-HT1 and 5-HT2 receptors in the ileum. [] It induces contractions in these tissues, indicating its involvement in gastrointestinal motility in chickens. []
Compound Description: Initially thought to be a cholecystokinin receptor-2 (CCK2R) antagonist, L365,260 is actually a partial agonist. [] This highlights the complex nature of ligand-receptor interactions and the need for careful pharmacological characterization. []
Compound Description: Similar to L365,260, PD135,158 is a partial agonist of CCK2R despite being initially classified as an antagonist. [] This emphasizes the need for comprehensive pharmacological evaluation of potential CCK2R antagonists. []
Compound Description: This compound is the primary active ingredient in a fungicidal composition. [] When combined with other fungicides, such as bupyrimate and quinomethionate, it exhibits enhanced synergistic activity in controlling fungal growth. []
Compound Description: This compound exhibits a dual 5-HT1A/5-HT2A receptor antagonistic activity. [, ] It demonstrates high affinity for both receptors and effectively blocks the effects of 8-hydroxy-2-(di-n-propyl-amino)tetralin (8-OH-DPAT) at 5-HT1A receptors and (±)‐1‐(2,5‐dimethoxy‐4‐iodophenyl)‐2‐aminopropane (DOI) at 5-HT2A receptors in vivo. [, ]
Compound Description: Similar to compound 5, this compound also displays dual 5-HT1A/5-HT2A receptor antagonistic activity with high affinity for both receptors. [, ] It effectively blocks the effects of 8-OH-DPAT at 5-HT1A receptors and DOI at 5-HT2A receptors in vivo. [, ]
2,4-DB
Compound Description: 2,4-DB is a herbicide effective in controlling sicklepod (Senna obtusifolia) in peanut fields. [] Its efficacy is not significantly affected when mixed with various fungicides and insecticides. []
(+)-Pentazocine
Compound Description: (+)-Pentazocine is a sigma2-receptor agonist. [] It enhances amphetamine-stimulated [3H]dopamine release in rat striatal slices, suggesting its role in regulating dopamine transporter activity. [] This effect is blocked by a protein kinase C inhibitor, indicating the involvement of PKC in sigma2-receptor signaling. []
Compound Description: This class of compounds was synthesized and evaluated for their potential as dual 5‐HT1A/5‐HT2A receptor ligands. [] Several compounds in this series exhibited high affinity for both 5‐HT1A and 5‐HT2A receptors. [] Some derivatives demonstrated in vivo antagonistic activity towards both receptor subtypes, indicating their potential for development as therapeutic agents for conditions associated with imbalances in serotonin signaling. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.